molecular formula C15H10F2N2OS B2582472 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 422526-86-1

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B2582472
CAS No.: 422526-86-1
M. Wt: 304.32 g/mol
InChI Key: DRISYQTXVYLNAY-UHFFFAOYSA-N
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Description

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 4-fluorobenzylamine with 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or a sulfide.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used to replace the fluorine atoms under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Material Science: Its fluorinated structure makes it a candidate for use in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and thioxo group play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the 4-fluorobenzyl group, which may affect its chemical properties and applications.

    3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but without the fluorine atom at the 6-position.

Uniqueness

6-fluoro-3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both fluorine atoms and the thioxo group, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups enhances its stability, binding affinity, and overall effectiveness in various scientific and industrial applications.

Properties

CAS No.

422526-86-1

Molecular Formula

C15H10F2N2OS

Molecular Weight

304.32 g/mol

IUPAC Name

6-fluoro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C15H10F2N2OS/c16-10-3-1-9(2-4-10)8-19-14(20)12-7-11(17)5-6-13(12)18-15(19)21/h1-7H,8H2,(H,18,21)

InChI Key

DRISYQTXVYLNAY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)F

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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